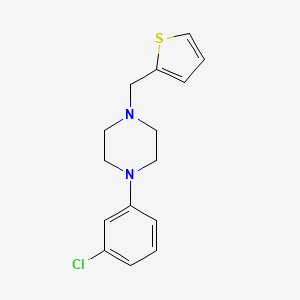
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine, also known as TCP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been extensively studied for its potential applications in scientific research. TCP is a highly selective agonist of the serotonin receptor 5-HT1B, which plays a crucial role in the regulation of various physiological and behavioral functions.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine acts as a selective agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibition of adenylate cyclase. Activation of the 5-HT1B receptor leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological and behavioral functions.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the modulation of feeding behavior. It has also been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has several advantages for use in lab experiments, including its high affinity for the 5-HT1B receptor and its selective agonist activity. However, it also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine and its potential applications. These include the development of more selective agonists and antagonists of the 5-HT1B receptor, the investigation of its potential therapeutic applications in the treatment of mood disorders and anxiety, and the exploration of its potential role in the regulation of feeding behavior and metabolism.
In conclusion, 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine is a highly selective agonist of the serotonin receptor 5-HT1B, which has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been used to study the role of serotonin receptors in various physiological and behavioral functions. While it has several advantages for use in lab experiments, it also has some limitations, and there are several potential future directions for research on its potential applications.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been widely used in scientific research to study the role of serotonin receptors in various physiological and behavioral functions. It has been shown to have a high affinity for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, aggression, and feeding behavior. 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has also been used to study the effects of serotonin receptor agonists and antagonists on the central nervous system.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-4-14(11-13)18-8-6-17(7-9-18)12-15-5-2-10-19-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSFHUXICJXGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)
![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)

![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)
![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)